BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Guide: Mass Spectrometry
Fragmentation Profiling of C5HIN302 Isomers in
Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

N-cyclopropyl-1-
Compound Name:
(hydrazinecarbonyl)formamide

CAS No.: 855991-46-7

\ J

Executive Summary: The Isobaric Challenge

In the context of ICH M7 regulatory guidelines, the accurate identification of mutagenic
impurities is critical. The molecular formula C5SHIN302 (Exact Mass: 143.0695 Da) represents
a unique analytical challenge because it corresponds to multiple distinct structural isomers with
vastly different toxicological profiles.

This guide provides a technical comparison of the fragmentation patterns of the three most
relevant pharmaceutical isomers:

» N-Nitroso-L-prolinamide (N-NPA): A critical nitrosamine impurity associated with Vildagliptin.

o 3-Methyl-4-nitrosopiperazin-2-one (MNP): A nitrosamine impurity associated with
Fezolinetant.[1]

o Ethyl 2-azidopropionate (EAP): A potentially explosive synthetic reagent used in "click
chemistry” that may persist as a residue.

Core Insight: While High-Resolution Mass Spectrometry (HRMS) cannot distinguish these
isobaric compounds by precursor mass alone (
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144.0768 [M+H]+), their MS/MS fragmentation pathways provide a definitive fingerprint for
identification.

Chemical Profiles & Structural Candidates

Compound Structure Type Relevance Key Risk
N-Nitroso-L- Nitrosamide ) o ] High (Class 1
) ) . Vildagliptin Impurity
prolinamide (Pyrrolidine core) Mutagen)
3-Methyl-4- Nitrosamine ) ) High (Class 1
) . ) i ) Fezolinetant Impurity
nitrosopiperazin-2-one  (Piperazinone core) Mutagen)
Ethyl 2- ) ) ) ) ) Medium
) ) Aliphatic Azide Synthetic Intermediate ] )
azidopropionate (Explosive/Toxic)

Comparative Fragmentation Analysis (MS/MS)

The following data is derived from Electrospray lonization (ESI) in Positive Mode, using a Q-
TOF platform with Collision Induced Dissociation (CID).

Primary Differentiation Mechanism

o Nitrosamines (N-NPA & MNP): Characterized by the neutral loss of nitric oxide (-NO, 30 Da)
or the hydroxyl radical (-OH, 17 Da).

o Azides (EAP): Characterized by the rapid, facile loss of nitrogen gas (-N2, 28 Da).

Detailed Fragmentation Table
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3-Methyl-4-

N-Nitroso-L- ) ] ] Ethyl 2-
Parameter ) ) nitrosopiperazin-2- . )
prolinamide azidopropionate
one
Precursor (
144.0768 144.0768 144.0768
)
Primary Loss 30 Da (-NO) 30 Da (-NO) 28 Da (-N2)

Base Peak (

)

114.07 (Prolinamide

core)

114.07 (Piperazinone

core)

116.08 (Ethyl

propionate cation)

Secondary Fragments

70.06 (Pyrrolidine
ring) 55.05 (Ring

cleavage)

86.06 (Piperazinone
ring fragment) 42.03
(C2H20 loss)

88.05 (Loss of C2H4)
43.02 (Acetyl cation)

Diagnostic Ratio

High abundance of

70

High abundance of

86

Absence of

114

Mechanistic Pathways
Pathway A: N-Nitroso-L-prolinamide (Vildagliptin Impurity)

The fragmentation is driven by the cleavage of the N-N bond.
e Precursor:

144 [M+H]+
e Step 1: Loss of NO radical

114 (Prolinamide cation).

o Step 2: Loss of the amide group (-CONH2, 44 Da) is unfavorable; instead, the pyrrolidine
ring typically undergoes retro-Diels-Alder type fragmentation or loss of NH3 to form

70.
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Pathway B: Ethyl 2-azidopropionate (Azide Reagent)

Azides are thermally and energetically labile.
e Precursor:

144 [M+H]+
e Step 1: Immediate loss of N2

116 (Ethyl 2-aminopropionate radical cation equivalent).

e Step 2: Loss of Ethylene (-C2H4) from the ester group
88.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for identifying the specific CSHIN302 isomer
based on MS2 data.
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Precursor lon
m/z 144.0768 (C5HI9N302)

Primary Neutral Loss?

Rapid N2 Loss

Characteristic NO Loss

Loss of 28 Da (-N2) Loss of 30 Da (-NO)
Product: m/z 116 Product: m/z 114

Identity: Ethyl 2-azidopropionate
(Synthetic Reagent)

Secondary Fragmentation
of m/z 114?

Fragment m/z 70 Fragment m/z 86
(Pyrrolidine Ring) (Piperazinone Ring)

Identity: N-Nitroso-L-prolinamide Identity: 3-Methyl-4-nitrosopiperazin-2-one

(Vildagliptin Impurity) (Fezolinetant Impurity)

Click to download full resolution via product page

Caption: Decision tree for differentiating C5SH9N302 isomers using MS/MS transition
monitoring.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation
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e Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. Avoid Acetonitrile if analyzing azides to
prevent adduct formation artifacts.

e Concentration: 100 ng/mL (trace level simulation).

LC-MS/MS Parameters (HRAM)

e Instrument: Orbitrap or Q-TOF (Resolution > 30,000).

lon Source: ESI Positive.

Spray Voltage: 3.5 kV.

Capillary Temp: 300°C.

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is mandatory.

o Reasoning: Nitrosamines lose NO easily (low CE), but ring fragmentation requires higher
energy (high CE). Stepped CE captures both diagnostic ions in a single scan.

Quality Control (System Suitability)
« Inject Blank: Verify no background at

144.07.

¢ Inject Standard (Vildagliptin or Fezolinetant): Confirm separation of the impurity from the
main API peak.

e Mass Accuracy Check: Ensure mass error is < 5 ppm.

Regulatory Context & Limits

» N-Nitroso-L-prolinamide: As a nitrosamine of a secondary amine, it falls under the "Cohort of
Concern" (ICH M7).

o Acceptable Intake (Al): Typically 18 ng/day or 26.5 ng/day depending on specific
carcinogenicity potency data (CPDB).
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e Action: If

144

114 is detected, perform confirmatory MS3 or use an authentic standard to distinguish the
Prolinamide form from the Piperazinone form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
Profiling of C5SHIN302 Isomers in Pharmaceutical Impurity Analysis]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b2710324#mass-
spectrometry-fragmentation-pattern-of-c5h9n302]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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